8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
“8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride” is a chemical compound . It belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for the synthesis of these compounds have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H
.
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The initial step in the synthesis is the formation of an imine, which is the slowest step. This is followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .
Scientific Research Applications
Ionic Liquid Promoted Synthesis
Ionic liquids, specifically 1-butyl-3-methylimidazolium bromide [bmim]Br, have been utilized to synthesize 3-aminoimidazo[1,2-a]pyridines effectively. This process stands out for its simplicity and the ability to separate and reuse the ionic liquid from the product, showcasing a sustainable approach in chemical synthesis. This highlights the role of ionic liquids in enhancing the synthesis of imidazo[1,2-a]pyridine derivatives (Shaabani, Soleimani, & Maleki, 2006).
Synthesis of Imidazo[1,2-c]pyrimidine Derivatives
The King method has been employed to synthesize imidazo[1,2-c]pyrimidine derivatives from C-substituted 4-aminopyrimidines. A key aspect of this synthesis involves the formation of 8-bromoimidazo[1,2-c]pyrimidines by reacting 4-aminopyrimidines (without 5-position substituents) with methyl ketones and bromine. This method emphasizes the significance of bromoimidazo pyrimidine compounds in the synthesis of complex heterocyclic structures (Rogul'chenko, Mazur, & Kochergin, 1975).
Safety and Hazards
While specific safety and hazard information for “8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .
Mechanism of Action
Mode of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.
Action Environment
It is recommended that the compound be stored at refrigerator temperatures for stability .
Properties
IUPAC Name |
8-bromo-5-methylimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXQVISKIZXMLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NC=CN12)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674310 | |
Record name | 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957120-36-4 | |
Record name | 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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